3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one
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Overview
Description
3-(4-Bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. This compound is characterized by the presence of a bromophenyl group, a hydroxy group, and a piperidinylmethyl group attached to a chromenone backbone. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzaldehyde, resorcinol, and piperidine.
Formation of Chromenone Core: The chromenone core is formed through a condensation reaction between 4-bromobenzaldehyde and resorcinol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions.
Hydroxylation: The hydroxyl group is introduced at the 7-position of the chromenone core using a hydroxylating agent like hydrogen peroxide or a suitable oxidizing agent.
Piperidinylmethyl Substitution: The final step involves the substitution of a piperidinylmethyl group at the 8-position. This is achieved by reacting the hydroxylated chromenone with piperidine in the presence of a base, such as sodium hydride, under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially converting it to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a palladium catalyst.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Hydroxylated chromenones.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one exhibits significant antioxidant activity, which can protect cells from oxidative stress. It also shows potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory response.
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies. Additionally, its ability to modulate various signaling pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound
Properties
IUPAC Name |
3-(4-bromophenyl)-7-hydroxy-8-(piperidin-1-ylmethyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20BrNO3/c22-15-6-4-14(5-7-15)18-13-26-21-16(20(18)25)8-9-19(24)17(21)12-23-10-2-1-3-11-23/h4-9,13,24H,1-3,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCWKEAVTVPGAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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